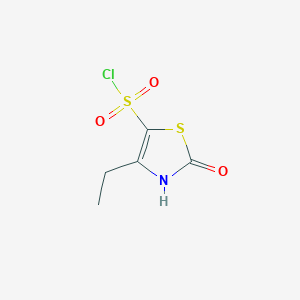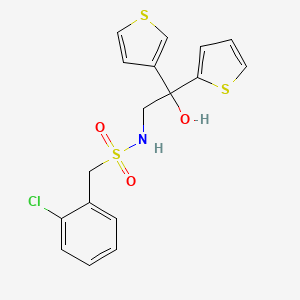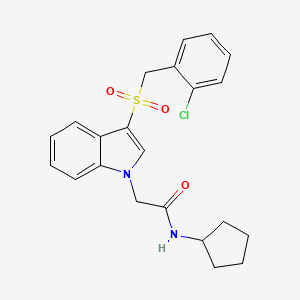
2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-cyclopentylacetamide” is a complex organic molecule. It contains a 2-chlorobenzyl group attached to a sulfonyl group, which is further connected to an indole ring. This indole ring is then linked to a cyclopentylacetamide group .
Synthesis Analysis
The synthesis of such compounds often involves a series of reactions. For instance, the synthesis of 2-(benzylsulfonyl)benzothiazole derivatives, which are structurally similar to the compound , was achieved through a one-pot, two-step synthesis starting from 2-mercaptobenzothiazole and benzyl halides . The synthesis of sodium sulfinates, which are key intermediates in the synthesis of sulfonyl compounds, has also been extensively studied .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a sulfonyl group linked to a 2-chlorobenzyl group. Additionally, an acetamide group is attached to the indole ring via a cyclopentyl group .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve electrophilic aromatic substitution, a common reaction mechanism for compounds containing aromatic rings . In this process, an electrophile forms a sigma bond with the aromatic ring, generating a positively charged intermediate. This intermediate then loses a proton to regenerate the aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from similar compounds. For instance, the compound 5-[(2-Chlorobenzyl)sulfonyl]-4-phenyl-1,2,3-thiadiazole has a molecular weight of 350.843 Da and a monoisotopic mass of 349.995056 Da .Safety and Hazards
The safety data sheet for 2-Chlorobenzyl chloride, a related compound, indicates that it is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity .
Future Directions
The future directions for this compound could involve further exploration of its potential biological activity. For instance, new antifungal agrochemicals derived from 2-(benzylsulfonyl)benzothiazole were synthesized and showed significant improvement compared to non-oxidized analogues and the commercial antifungal Captan . This suggests that the compound could also have potential applications in the development of new antifungal agents.
properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c23-19-11-5-1-7-16(19)15-29(27,28)21-13-25(20-12-6-4-10-18(20)21)14-22(26)24-17-8-2-3-9-17/h1,4-7,10-13,17H,2-3,8-9,14-15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCARZKSYEJMRGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

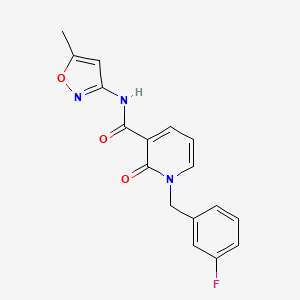
![7-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2358503.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2358505.png)
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2358508.png)
![4-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2358509.png)

![N-(3-Chloro-4-methoxyphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2358512.png)
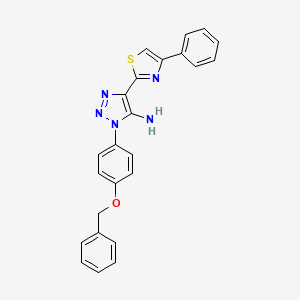
![1-(butan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2358514.png)

